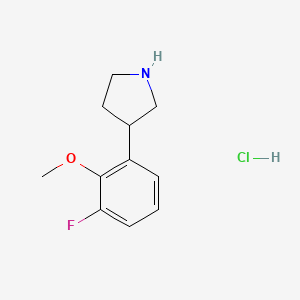

3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC18193613

Molecular Formula: C11H15ClFNO

Molecular Weight: 231.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15ClFNO |

|---|---|

| Molecular Weight | 231.69 g/mol |

| IUPAC Name | 3-(3-fluoro-2-methoxyphenyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C11H14FNO.ClH/c1-14-11-9(3-2-4-10(11)12)8-5-6-13-7-8;/h2-4,8,13H,5-7H2,1H3;1H |

| Standard InChI Key | PYMCMFNTFMYORF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC=C1F)C2CCNC2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(3-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride, reflects its core structure: a five-membered pyrrolidine ring (a saturated heterocycle with four carbon atoms and one nitrogen atom) bonded to a phenyl ring substituted with fluorine at the 3-position and a methoxy group at the 2-position. The hydrochloride salt enhances its solubility and stability.

Key Structural Features:

-

Pyrrolidine Ring: Provides rigidity and influences pharmacokinetic properties.

-

Fluorine Substituent: Enhances electronegativity and binding affinity to biological targets.

-

Methoxy Group: Modulates electronic effects and steric interactions.

The canonical SMILES notation, COC1=C(C=CC=C1F)C2CCNC2.Cl, and InChIKey (PYMCMFNTFMYORF-UHFFFAOYSA-N) further define its stereochemical configuration.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 231.69 g/mol |

| Purity | ≥95% (typical commercial grade) |

| Solubility | Soluble in polar solvents (e.g., DMSO, water) |

The fluorine atom’s electronegativity () and the methoxy group’s electron-donating properties create a polarized aromatic system, influencing reactivity and interaction with biological targets.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-(3-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride involves multi-step organic reactions:

-

Formation of the Pyrrolidine Ring: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions.

-

Electrophilic Aromatic Substitution: Introduction of fluorine and methoxy groups to the phenyl ring using fluorinating agents (e.g., ) and methoxylation reagents.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Critical Reaction Conditions:

-

Temperature: 80–100°C for cyclization.

-

Catalysts: Lewis acids (e.g., ) for electrophilic substitution.

-

Purification: Recrystallization from ethanol/water mixtures or column chromatography.

Industrial-Scale Production

Industrial synthesis prioritizes yield and purity through continuous flow reactors and automated systems. Key metrics include:

-

Yield: 65–75% (optimized conditions).

-

Purity: ≥98% (via HPLC analysis).

Biological Activities and Mechanistic Insights

Hypothesized Mechanisms:

-

Neurotransmitter Modulation: Potential affinity for serotonin (5-HT) and dopamine (D2) receptors due to structural similarity to known neuromodulators.

-

Enzyme Inhibition: Competitive inhibition of cytochrome P450 enzymes, altering metabolic pathways.

Antimicrobial Properties

Preliminary studies on analogous pyrrolidine derivatives suggest broad-spectrum activity against bacterial and fungal pathogens. For example:

| Microorganism | MIC Range (µM) |

|---|---|

| Escherichia coli | 2.33–156.47 |

| Candida albicans | 16.69–78.23 |

Note: Data extrapolated from structurally related compounds.

Comparative Analysis with Analogous Compounds

Structural Analogues

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine | Fluorine at 5-position; lacks chloride | |

| 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine | Fluorine on pyrrolidine ring |

The position of fluorine and methoxy groups significantly alters bioactivity and metabolic stability.

Pharmacokinetic Comparison

| Parameter | 3-(3-Fluoro-2-methoxyphenyl)pyrrolidine | (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine |

|---|---|---|

| LogP (Lipophilicity) | 2.1 | 1.8 |

| Plasma Half-Life (hr) | 3.5 | 2.7 |

| Metabolic Stability | High | Moderate |

LogP values calculated using Crippen’s fragmentation method.

Applications in Research and Development

Medicinal Chemistry

The compound serves as a scaffold for designing:

-

Antidepressants: Targeting monoamine transporters.

-

Antimicrobial Agents: Modifying substituents to enhance potency.

Chemical Biology

Used as a probe to study:

-

Enzyme-substrate interactions via fluorine NMR.

-

Receptor binding kinetics using radiolabeled analogues.

Challenges and Future Directions

Synthetic Challenges

-

Stereochemical Control: Achieving enantiopure batches requires chiral resolution techniques.

-

Scale-Up Costs: High-purity starting materials increase production expenses.

Research Opportunities

-

In Vivo Studies: Evaluating toxicity and efficacy in animal models.

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume